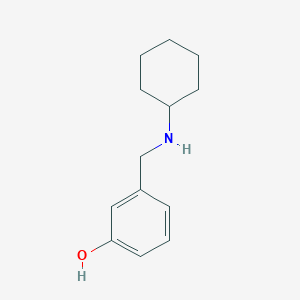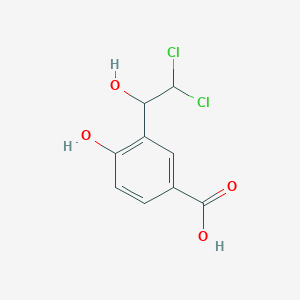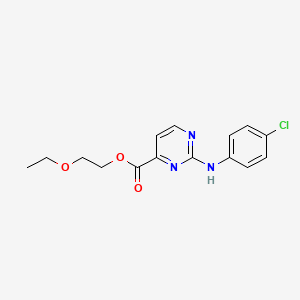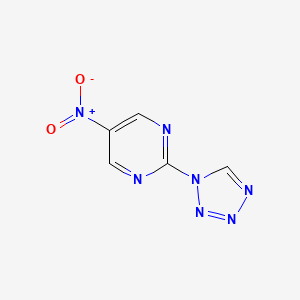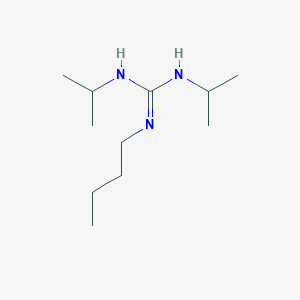![molecular formula C12H12N2S B8632604 4-[(4-pyridinylmethyl)thio]benzenamine](/img/structure/B8632604.png)
4-[(4-pyridinylmethyl)thio]benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Pyridinylmethyl)thio]benzenamine is an organic compound with the molecular formula C12H12N2S. It is characterized by a benzene ring substituted with an amine group and a thioether linkage to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-pyridinylmethyl)thio]benzenamine typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved through a nucleophilic substitution reaction where 4-chloromethylpyridine reacts with thiophenol in the presence of a base such as sodium hydroxide.
Amination of the Benzene Ring: The resulting thioether is then subjected to an amination reaction using aniline under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: It can participate in various substitution reactions, particularly at the amine and thioether sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, acids, and bases are commonly employed depending on the desired substitution.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Various substituted derivatives: From substitution reactions.
Scientific Research Applications
4-[(4-Pyridinylmethyl)thio]benzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-pyridinylmethyl)thio]benzenamine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
- 4-[(4-Pyridinylmethyl)thio]aniline
- 4-[(4-Pyridinylmethyl)thio]phenol
- 4-[(4-Pyridinylmethyl)thio]benzamide
Comparison:
- Uniqueness: 4-[(4-Pyridinylmethyl)thio]benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- Differences: Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .
Properties
Molecular Formula |
C12H12N2S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C12H12N2S/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9,13H2 |
InChI Key |
RIOFBOIXVRXZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)SCC2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
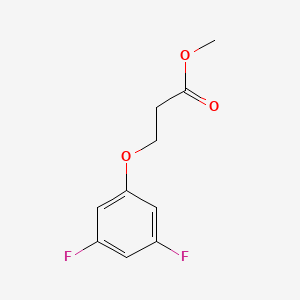


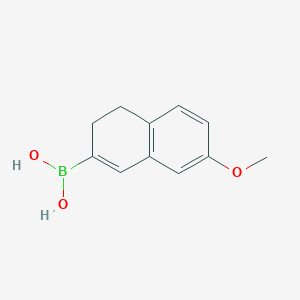
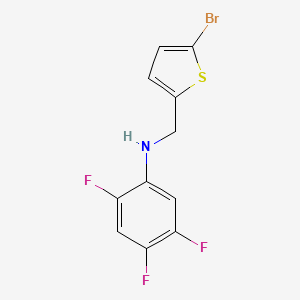
![(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester](/img/structure/B8632567.png)
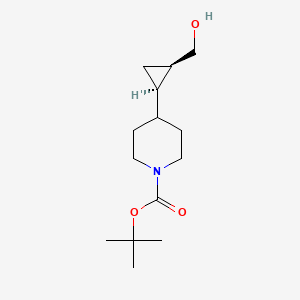
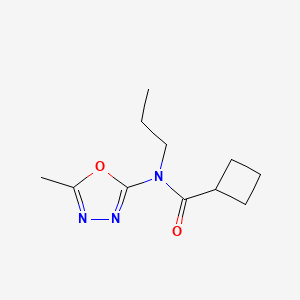
![(6S)-1'-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B8632588.png)
